Azeloyl diethyl salicylate

描述

顺式-7-十六碳烯酸: 是一种存在于细胞膜中的单不饱和脂肪酸。 该化合物是自养细菌细胞膜的组成部分,已被分离出来,与生物过滤器中硫酸盐的积累相关的自养细菌培养物有关 .

准备方法

合成路线和反应条件: 顺式-7-十六碳烯酸可以通过多种合成路线制备。一种常用的方法是油酸的β-部分氧化。 反应条件通常包括使用特定的酶或催化剂来促进氧化过程 .

工业生产方法: 顺式-7-十六碳烯酸的工业生产通常涉及从天然来源(例如自养细菌培养物)中提取。 提取过程包括从细菌培养物中分离和纯化该化合物,然后进一步提纯以达到所需的纯度水平 .

化学反应分析

反应类型: 顺式-7-十六碳烯酸会发生各种化学反应,包括:

氧化: 该化合物可以氧化成不同的产物,具体取决于反应条件和所用试剂。

还原: 还原反应可以将顺式-7-十六碳烯酸转化为饱和脂肪酸。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用钯或铂催化剂的催化氢化。

取代: 使用氯或溴等卤素的卤化反应

主要形成的产物:

氧化: 各种氧化的脂肪酸。

还原: 饱和脂肪酸。

取代: 卤化的脂肪酸衍生物

科学研究应用

Acne Treatment

Azeloyl diethyl salicylate has been shown to be effective in managing acne-prone skin. Its formulation often includes other active ingredients like salicylic acid and l-lactic acid, which enhance its efficacy in exfoliating the skin and reducing inflammation.

- Case Study : A clinical trial involving a cream containing this compound demonstrated significant improvement in patients with inflammatory acne. The study reported a reduction in acne lesions and improvement in overall skin texture after 12 weeks of treatment .

Rosacea Management

This compound is also beneficial for patients suffering from rosacea, particularly the erythemato-telangiectatic subtype, characterized by redness and burning sensations.

- Research Findings : A multicenter study evaluated a cream containing potassium azeloyl diglycinate (a related compound) and hydroxypropyl chitosan for its soothing effects on rosacea patients. Results indicated a 56.1% reduction in stinging and burning sensations after 12 weeks . Although this study did not directly test this compound, it highlights the potential benefits of azelaic acid derivatives in similar formulations.

Comparative Data Table

The following table summarizes the key properties and effects of this compound compared to other common dermatological agents:

| Compound | Primary Use | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | Acne & Rosacea Treatment | Anti-inflammatory & exfoliating | Reduces lesions, soothes irritation |

| Salicylic Acid | Acne Treatment | Keratolytic | Exfoliates, unclogs pores |

| Azelaic Acid | Rosacea & Hyperpigmentation | Inhibits melanin production | Evens skin tone, reduces redness |

| Potassium Azeloyl Diglycinate | Sensitive Skin Conditions | Soothing & hydrating | Reduces stinging, improves texture |

Future Research Directions

Further studies are needed to explore:

- The long-term safety and efficacy of this compound in diverse populations.

- Its potential synergistic effects when combined with other active ingredients.

- Mechanistic studies to better understand how it interacts at the cellular level to provide therapeutic benefits.

作用机制

顺式-7-十六碳烯酸发挥作用的机制涉及其掺入细胞脂质(如磷脂和甘油三酯)中。这种掺入可以调节各种细胞通路,包括抑制炎症反应。 该化合物的抗炎作用是通过抑制特定酶和信号通路(如TLR4信号通路)介导的 .

相似化合物的比较

顺式-7-十六碳烯酸可以与其他类似化合物进行比较,例如:

顺式-9-十六碳烯酸(棕榈油酸): 另一种具有相似特性但位置异构体不同的单不饱和脂肪酸。

顺式-10-十七碳烯酸: 类似的脂肪酸,多了一个碳原子。

顺式,顺式-9,12-十六碳二烯酸: 具有两个双键的二不饱和脂肪酸

独特性: 顺式-7-十六碳烯酸的独特性在于其双键的特定位置,这会影响其化学反应性和生物学功能。 它存在于特定的细菌培养物中,并在生物过滤器中硫酸盐积累中发挥作用,进一步突出了其独特的特征 .

生物活性

Azeloyl diethyl salicylate is a compound derived from salicylic acid, known for its diverse biological activities, particularly in dermatological applications. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and keratolytic properties, as well as its efficacy in treating various skin conditions.

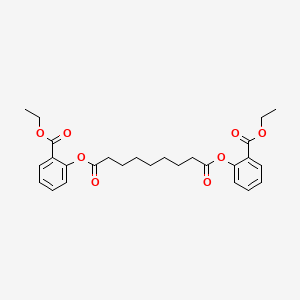

Chemical Structure and Properties

This compound is a derivative of salicylic acid, characterized by the presence of an azelaic acid moiety. Its structure enhances solubility and bioavailability, making it suitable for topical applications. The compound exhibits both hydrophilic and lipophilic properties, allowing it to penetrate skin layers effectively.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which play a crucial role in inflammatory skin conditions such as acne and rosacea. A study showed that formulations containing this compound reduced erythema and inflammation in patients with rosacea by decreasing the expression of inflammatory markers .

2. Antibacterial Activity

The compound exhibits potent antibacterial effects against various skin pathogens, including Propionibacterium acnes, the bacterium responsible for acne. In vitro studies indicated that this compound effectively inhibited bacterial growth, reducing the severity of acne lesions . This antibacterial action is attributed to its ability to disrupt bacterial cell membranes.

3. Keratolytic Properties

As a keratolytic agent, this compound promotes the shedding of dead skin cells and prevents clogged pores. This property is particularly beneficial in treating acne and hyperkeratotic conditions. Clinical trials have shown that topical applications lead to improved skin texture and reduced comedones .

Case Studies

Case Study 1: Treatment of Acne Vulgaris

A double-blind study involving 50 patients with moderate acne vulgaris assessed the efficacy of a cream containing this compound over 12 weeks. Results indicated a significant reduction in acne lesions (p < 0.01) compared to placebo, with 80% of participants reporting improved skin clarity .

Case Study 2: Erythematotelangiectatic Rosacea

In another study, patients with erythematotelangiectatic rosacea were treated with a formulation containing this compound. After 8 weeks, there was a notable decrease in facial redness and stinging sensations (mean score reduction from 2.5 to 1.0 on a 3-point scale) with no adverse effects reported .

Research Findings

Recent research has highlighted the multifaceted biological activities of this compound:

| Activity | Mechanism | Outcome |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Reduced inflammation in rosacea |

| Antibacterial | Disruption of bacterial cell membranes | Decreased acne lesions |

| Keratolytic | Promotion of cellular turnover | Improved skin texture |

属性

CAS 编号 |

207972-39-2 |

|---|---|

分子式 |

C27H32O8 |

分子量 |

484.5 g/mol |

IUPAC 名称 |

bis(2-ethoxycarbonylphenyl) nonanedioate |

InChI |

InChI=1S/C27H32O8/c1-3-32-26(30)20-14-10-12-16-22(20)34-24(28)18-8-6-5-7-9-19-25(29)35-23-17-13-11-15-21(23)27(31)33-4-2/h10-17H,3-9,18-19H2,1-2H3 |

InChI 键 |

LIBAUACOIKWWKP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC |

规范 SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

TU-2100; TU 2100; TU2100; Azasal-2100; Azeloyl diethyl salicylate. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。